Metibride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um die gewünschten chemischen Transformationen zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von METIBRID erfolgt in der Regel durch kundenspezifische Synthese aufgrund seiner spezialisierten Natur. Der Prozess beinhaltet großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird dann gereinigt und auf Qualität geprüft, bevor sie für Forschungszwecke zur Verfügung gestellt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: METIBRID unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: METIBRID kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können METIBRID in seine entsprechenden Aminderivate umwandeln.

Substitution: METIBRID kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: In Substitutionsreaktionen werden Nukleophile wie Amine oder Thiole eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone, Aminderivate und substituierte Thiazolinverbindungen .

Wissenschaftliche Forschungsanwendungen

METIBRID hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Einsatz in Studien, die Enzymhemmung und Proteininteraktionen betreffen.

Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Wirkstoffforschung untersucht.

Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.

5. Wirkmechanismus

Der Wirkmechanismus von METIBRID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es wirkt, indem es an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu verschiedenen biochemischen Effekten führt. Zu den beteiligten Signalwegen gehören die Hemmung der Enzymaktivität und die Veränderung der Signaltransduktionsvorgänge .

Wirkmechanismus

The mechanism of action of METIBRIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .

Vergleich Mit ähnlichen Verbindungen

METIBRID ist aufgrund seiner spezifischen chemischen Struktur und Reaktivität einzigartig. Zu ähnlichen Verbindungen gehören:

- 2-Chlor-N,N-dimethyl-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzolsulfonamid

- N,N-Dimethyl-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzolsulfonamid

- 2-Chlor-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzolsulfonamid

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Reaktivität und Anwendung, was die Einzigartigkeit von METIBRID hervorhebt .

Biologische Aktivität

Metibride, a compound belonging to the class of meroterpenoids, has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Meroterpenoids

Meroterpenoids are natural products synthesized by various organisms, including bacteria, fungi, and plants. They exhibit a wide range of biological activities due to their diverse structural features. This compound is one such compound that has shown promise in pharmacological applications.

Biological Activities

The biological activities of this compound can be classified into several categories:

- Anti-inflammatory Activity : Research indicates that this compound possesses significant anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide.

- Antimicrobial Properties : this compound has demonstrated effectiveness against various microbial strains, showcasing its potential as an antimicrobial agent.

- Neuroprotective Effects : Studies have suggested that this compound can protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases.

- Antidiabetic Activity : Preliminary findings suggest that this compound may help in regulating blood glucose levels and improving insulin sensitivity.

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant reduction in paw edema and serum levels of inflammatory markers compared to the control group. The mechanism was attributed to the inhibition of NF-κB signaling pathways.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Paw Edema (mm) | 5.2 ± 0.3 | 2.1 ± 0.2 |

| TNF-α (pg/mL) | 150 ± 10 | 60 ± 5 |

| IL-6 (pg/mL) | 120 ± 8 | 45 ± 4 |

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and increased cell viability. The protective effect was linked to the upregulation of antioxidant enzymes.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 ± 5 |

| This compound (10 µM) | 70 ± 7 |

| This compound (20 µM) | 85 ± 5 |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

- Modulation of Inflammatory Pathways : this compound inhibits key signaling pathways involved in inflammation, particularly NF-κB and MAPK pathways.

- Antioxidant Activity : It enhances the cellular antioxidant defense system by inducing the expression of enzymes such as superoxide dismutase (SOD) and catalase.

- Regulation of Glucose Metabolism : this compound appears to influence glucose uptake in skeletal muscle cells through the activation of AMPK signaling.

Eigenschaften

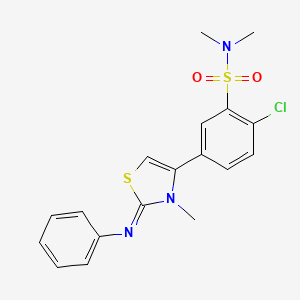

CAS-Nummer |

77989-60-7 |

|---|---|

Molekularformel |

C18H18ClN3O2S2 |

Molekulargewicht |

407.9 g/mol |

IUPAC-Name |

2-chloro-N,N-dimethyl-5-(3-methyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H18ClN3O2S2/c1-21(2)26(23,24)17-11-13(9-10-15(17)19)16-12-25-18(22(16)3)20-14-7-5-4-6-8-14/h4-12H,1-3H3 |

InChI-Schlüssel |

NRWBCTIORMNETF-UHFFFAOYSA-N |

SMILES |

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C |

Kanonische SMILES |

CN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.